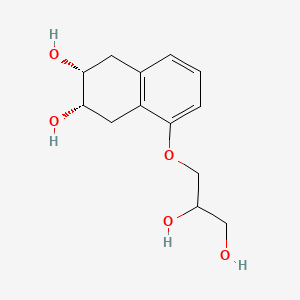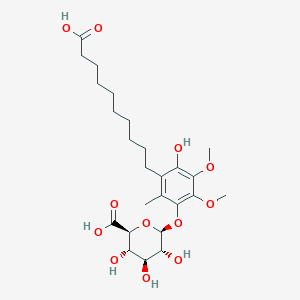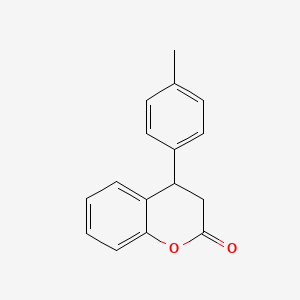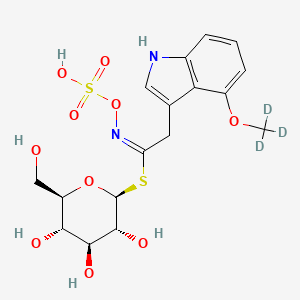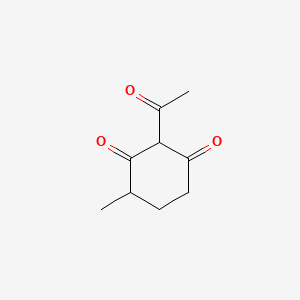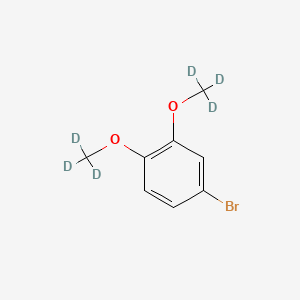
4-Bromo-1,2-dimethoxybenzene-d6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1,2-dimethoxybenzene-d6 is a deuterated derivative of 4-Bromo-1,2-dimethoxybenzene. It is a compound with the molecular formula C8H3D6BrO2 and a molecular weight of 223.12 g/mol. This compound is often used in scientific research due to its unique properties, including its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
4-Bromo-1,2-dimethoxybenzene-d6 can be synthesized through several methods. One common method involves the bromination of 1,2-dimethoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in a solvent like dichloromethane at room temperature. The deuterated version can be prepared by using deuterated reagents and solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for efficient production.
化学反応の分析
Types of Reactions
4-Bromo-1,2-dimethoxybenzene-d6 undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of the bromine atom with other electrophiles. Common reagents include nitrating agents, sulfonating agents, and halogenating agents.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The methoxy groups can undergo oxidation to form aldehydes or carboxylic acids, while reduction can lead to the formation of alcohols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions.
Nucleophilic Substitution: Reagents include sodium amide, sodium thiolate, and sodium alkoxide, typically under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
Electrophilic Aromatic Substitution: Products include nitro, sulfonyl, and halogenated derivatives.
Nucleophilic Substitution: Products include substituted amines, thiols, and ethers.
Oxidation and Reduction: Products include aldehydes, carboxylic acids, and alcohols.
科学的研究の応用
4-Bromo-1,2-dimethoxybenzene-d6 has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It is used in the development of pharmaceuticals and as a reference compound in drug metabolism studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
作用機序
The mechanism of action of 4-Bromo-1,2-dimethoxybenzene-d6 involves its interaction with various molecular targets and pathways. In electrophilic aromatic substitution reactions, the bromine atom is replaced by an electrophile, forming a positively charged intermediate that is stabilized by the aromatic ring. In nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, forming a new carbon-nucleophile bond.
類似化合物との比較
Similar Compounds
4-Bromo-1,2-dimethoxybenzene: The non-deuterated version of the compound.
1-Bromo-2,4-dimethoxybenzene: A positional isomer with different substitution patterns.
2-Bromo-1,4-dimethoxybenzene: Another positional isomer with different substitution patterns.
Uniqueness
4-Bromo-1,2-dimethoxybenzene-d6 is unique due to its deuterium atoms, which provide enhanced stability and allow for the study of isotope effects in chemical reactions. This makes it particularly valuable in research applications where precise control of reaction conditions and outcomes is required.
特性
分子式 |
C8H9BrO2 |
|---|---|
分子量 |
223.10 g/mol |
IUPAC名 |
4-bromo-1,2-bis(trideuteriomethoxy)benzene |
InChI |
InChI=1S/C8H9BrO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,1-2H3/i1D3,2D3 |
InChIキー |
KBTMGSMZIKLAHN-WFGJKAKNSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)Br)OC([2H])([2H])[2H] |
正規SMILES |
COC1=C(C=C(C=C1)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,5R,6S)-5-Isopropoxy-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester](/img/structure/B13839017.png)
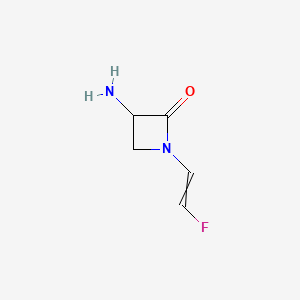
![2-[(4-Methyl-1-naphthalenyl)methyl]benzoic Acid Hydrochloride](/img/structure/B13839037.png)
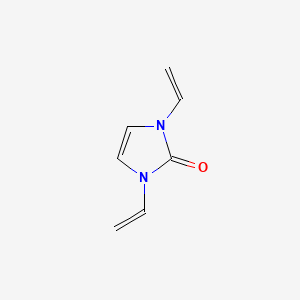

![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
![[2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-hexadecanoyloxypropyl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B13839052.png)
